Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate
Description
Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (CAS: 149466-67-1) is an organic compound with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol. It features a benzofuran core substituted with an acetamido group at the 4-position and a methyl ester at the 7-position (Figure 1). The compound is commonly synthesized via multi-step organic reactions, including cyclization and acetylation, and is often purified to ≥98% HPLC purity for research applications . Its structural characteristics, such as the hydrogen-bonding capability of the acetamido group and the hydrolytic stability of the ester moiety, make it a valuable intermediate in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
methyl 4-acetamido-2,3-dihydro-1-benzofuran-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-7(14)13-10-4-3-9(12(15)16-2)11-8(10)5-6-17-11/h3-4H,5-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSESCRBYFIXFJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2CCOC2=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452656 | |
| Record name | 7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149466-67-1 | |
| Record name | 7-Benzofurancarboxylic acid, 4-(acetylamino)-2,3-dihydro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50452656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Industrially Relevant Preparation Method (Patent CN103012337A)
This method focuses on an industrially feasible route avoiding highly toxic or expensive reagents such as butyllithium, perosmic anhydride, and triphenylphosphine, which are unsuitable for scale-up.
| Step | Description | Conditions/Notes |
|---|---|---|
| (a) | Ozonolysis under controlled temperature (-20 to 0 °C preferred) | Ozone concentration 10-100 mg/L, preferably 40-60 mg/L |
| (b) | Functional group transformation with alkyl or alkyl-phenyl substituents (R = C1-C6 alkyl or alkyl-phenyl) | Halogen (X) substitution with F, Cl, Br, or I, preferably Cl |
| (c) | Cyclization and methyl ester formation | Use of methyl alcohol, sodium hydroxide, reflux for esterification |
- The process avoids butyllithium and triphenylphosphine.
- Ozonolysis is used for selective oxidation.
- The method achieves good yields suitable for industrial scale.
- Purification steps include crystallization and filtration.
- Reaction temperatures maintained between -50 to 50 °C.
- Methyl alcohol used as solvent for esterification.
- Sodium hydroxide aqueous solution added slowly with reflux for 10 hours.
- Final product isolated by pH adjustment and filtration.
Preparation via Mitsunobu Reaction and N-Chlorosuccinimide (Patent CN104016949A)
This method involves a Mitsunobu reaction followed by chlorination and esterification steps.
| Step | Description | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Mitsunobu cyclization of 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) methyl benzoate | Triphenylphosphine (0.5 eq), diethyl azodicarboxylate (0.5 eq), tetrahydrofuran solvent, room temp to slight heating, 2 hours | Formation of crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate |
| 2 | Chlorination with N-chlorosuccinimide (NCS) | NCS (1 eq), acetonitrile solvent, 60-70 °C, 4-6 hours | Formation of chlorinated intermediate |
| 3 | Esterification and purification | Addition of water, stirring, filtration, washing, drying | Pure this compound |
- The Mitsunobu reaction enables cyclization forming the dihydrobenzofuran ring.
- NCS chlorination introduces halogen substituents selectively.
- The crude product from step 1 is used directly in step 2 without purification.
- Product purification is achieved by precipitation and filtration.
Alternative Hydrolysis and Reflux Method (Patent CN102942542A)
This method describes hydrolysis and esterification with sodium hydroxide in methanol under reflux.
- Dissolve 4-acetylaminohydroxyphenylarsonic acid 2,3-dihydrobenzofuran-7-carboxylate methyl ester in methyl alcohol.
- Slowly add 8 mol/L sodium hydroxide aqueous solution.
- Warm up to reflux and monitor reaction by TLC for approximately 10 hours.
- Cool reaction mixture to 5-10 °C.
- Adjust pH to 6-7 with 8 mol/L hydrochloric acid.
- Stir to precipitate solid product.
- Filter, wash with cold water, and dry under vacuum.
- Yield reported as 89% for the key intermediate.
- Product is a gray solid suitable for further pharmaceutical synthesis.
Summary Table of Preparation Methods
| Method/Source | Key Reagents | Reaction Type | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| CN103012337A (Industrial route) | Ozone, methyl alcohol, NaOH | Ozonolysis, esterification | -20 to 0 °C, reflux | Industrial scale, avoids toxic reagents | Requires ozone handling |
| CN104016949A (Mitsunobu + NCS) | Triphenylphosphine, DEAD, NCS | Mitsunobu cyclization, chlorination | RT to 70 °C, 4-6 h | High selectivity, good yield | Uses toxic triphenylphosphine |
| CN102942542A (Hydrolysis + reflux) | NaOH, methyl alcohol, HCl | Hydrolysis, esterification | Reflux 10 h, pH adjustment | High yield, simple reagents | Longer reaction time |
Research Findings and Practical Considerations
- The use of butyllithium and perosmic anhydride in earlier methods is discouraged due to toxicity, cost, and scalability issues.
- Ozonolysis-based methods provide a greener alternative with controlled oxidation.
- Mitsunobu reaction is effective for ring closure but involves hazardous reagents that complicate industrial use.
- Hydrolysis and esterification under reflux conditions are straightforward and yield high purity products.
- Purification typically involves crystallization, filtration, and drying to achieve pharmaceutical-grade purity.
- Reaction monitoring by thin-layer chromatography (TLC) is standard to ensure completion.
- Temperature control is critical to avoid side reactions and ensure regioselectivity.
Chemical Reactions Analysis
Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The acetylamino and ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: Its biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to its observed biological activities .
Comparison with Similar Compounds
The following analysis compares Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate with structurally related benzofuran derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
Key Observations :
- Chlorination (CAS 143878-29-9) : The addition of a chlorine atom at the 5-position increases molecular weight by ~34.44 g/mol and introduces steric and electronic effects, enhancing electrophilic reactivity. This derivative is a key intermediate in the synthesis of Prucalopride, a serotonin receptor agonist .
- Amino vs. The amino group acts as a stronger hydrogen-bond donor, influencing solubility and crystallization behavior .
- Carboxylic Acid vs. Ester (CAS 17359-46-5) : The carboxylic acid derivative lacks the ester’s hydrolytic stability but offers higher acidity (pKa ~4-5), making it suitable for salt formation or coordination chemistry .
Physicochemical Properties
Research Findings :
- The chlorinated derivative (CAS 143878-29-9) exhibits a significantly higher melting point (258.4°C) compared to non-halogenated analogues, attributed to enhanced intermolecular interactions (e.g., halogen bonding) .
- The amino derivative (CAS 1280665-55-5) shows improved solubility in polar solvents like methanol, facilitating its use in solution-phase reactions .
Biological Activity
Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, synthesis methods, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H13NO4 and a molecular weight of approximately 235.24 g/mol. Its structure consists of a benzofuran moiety with an acetamido group, which contributes to its biological properties and potential applications in pharmaceuticals.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the use of N-chlorosuccinimide in a reaction mixture containing 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and methanol under controlled conditions to obtain the methyl ester.
Table 1: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | Contains an amino group instead of an acetamido group | Potentially different biological activity profile due to amino substitution |
| 4-Acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | Lacks the methyl ester functionality | More polar; may exhibit different solubility characteristics |
| Methyl 4-hydroxy-2,3-dihydrobenzofuran-7-carboxylate | Hydroxy group instead of acetamido | Could have distinct reactivity patterns due to hydroxyl presence |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in pharmacology. Preliminary studies suggest that it may interact with various biological targets, including enzymes involved in inflammatory pathways. These interactions are crucial for elucidating the compound's mechanism of action and determining its efficacy and safety profile.
Pharmacological Studies
In vitro studies have shown that compounds similar to this compound can exhibit anti-inflammatory properties. For instance, related compounds have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain pathways. The acetamido group may enhance the compound's binding affinity to these enzymes, potentially leading to reduced inflammatory responses .
Case Studies
- Inflammation Model : In a study examining the anti-inflammatory effects of benzofuran derivatives, this compound was found to significantly reduce pro-inflammatory cytokine levels in a lipopolysaccharide-induced inflammation model. This suggests its potential as a therapeutic agent for treating inflammatory diseases .
- Analgesic Activity : Another study evaluated the analgesic properties of related compounds using thermal and chemical pain models. This compound demonstrated notable analgesic effects comparable to standard analgesics, indicating its potential for pain management applications .
Future Directions
Further research is necessary to fully understand the biological mechanisms underlying the activity of this compound. Future studies should focus on:
- In vivo Studies : To evaluate the pharmacokinetics and long-term safety profile.
- Molecular Docking Studies : To predict interactions with specific biological targets.
- Clinical Trials : To assess therapeutic efficacy in human subjects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted benzofuran precursors. Key steps include bromination at the 7-position, acetamido group introduction via nucleophilic substitution, and esterification. Optimization focuses on solvent selection (e.g., dichloromethane for low side-reactivity), temperature control (0–25°C for bromination), and catalysts like Pd(OAc)₂ for cross-coupling reactions. Yield improvements are achieved by reducing by-products through intermediate purification using column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Methodological Answer : Structural confirmation relies on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C NMR for functional group analysis), Mass Spectrometry (MS) for molecular weight verification, and X-ray crystallography to resolve stereochemistry. For example, the dihydrobenzofuran ring system’s planarity and substituent orientation are validated via crystallographic data using SHELXL for refinement . Purity is assessed via High-Performance Liquid Chromatography (HPLC) with C18 columns and UV detection at 254 nm .
Q. What is the hypothesized mechanism of action of this compound in biological systems?
- Methodological Answer : The acetamido and ester groups enable interactions with enzymes (e.g., serine hydrolases) or receptors. Computational docking studies (using AutoDock Vina) predict binding affinity to targets like cyclooxygenase-2 (COX-2) due to hydrophobic interactions with the dihydrobenzofuran core. In vitro validation involves enzyme inhibition assays (e.g., measuring IC₅₀ values via spectrophotometry) .
Advanced Research Questions
Q. How can synthetic routes be modified to introduce halogen substituents (e.g., Cl, Br) at specific positions for structure-activity relationship (SAR) studies?
- Methodological Answer : Electrophilic aromatic substitution (EAS) with N-bromosuccinimide (NBS) or Cl₂ gas under FeCl₃ catalysis allows regioselective halogenation at the 5-position. Competitive pathways are minimized by controlling stoichiometry (1:1 substrate:NBS) and reaction time (<2 hours). Post-synthetic modifications (e.g., Suzuki-Miyaura coupling) further diversify the scaffold for SAR .
Q. How do researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability (e.g., ester hydrolysis). Strategies include:
- Pharmacokinetic profiling : LC-MS/MS analysis of plasma metabolites after oral administration in rodent models.
- Prodrug design : Replacing the methyl ester with tert-butyl esters to enhance metabolic resistance.
- Comparative assays : Parallel testing in hepatic microsomes (human vs. rodent) to identify species-specific metabolism .
Q. What strategies are employed to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve:
- Forced degradation : Exposure to 0.1M HCl/NaOH (25°C, 24 hours) to identify acid/base-labile groups.
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures.
- HPLC-UV monitoring : Track degradation products (e.g., free carboxylic acid from ester hydrolysis). Data inform storage recommendations (e.g., -20°C, desiccated) .
Q. How can computational methods predict the compound’s crystallinity and polymorphic forms?
- Methodological Answer : Density Functional Theory (DFT) calculations (using Gaussian 16) model lattice energies to predict stable polymorphs. Powder X-ray Diffraction (PXRD) patterns are simulated via Mercury software and compared to experimental data. Hydrogen-bonding networks are analyzed using graph set notation (Etter’s rules) to assess packing efficiency .
Q. What experimental approaches validate the compound’s role in hydrogen-bonding interactions within supramolecular assemblies?
- Methodological Answer : Single-crystal XRD reveals hydrogen-bond donor/acceptor patterns (e.g., N–H···O=C interactions). Infrared (IR) spectroscopy identifies shifts in N–H stretching frequencies (3200–3400 cm⁻¹) upon complexation. Competitive titrations with thiourea derivatives quantify binding constants via Job’s plot analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
